N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
Description
The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide features three key structural motifs:
- Dihydrothiophene 1,1-dioxide: A sulfone-containing heterocycle that enhances metabolic stability and solubility compared to non-oxidized sulfur rings .
- (5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl: A thiazolidinone core with a Z-configured benzylidene substituent at position 5.
- Propanamide linker: Connects the dihydrothiophene dioxide and thiazolidinone moieties, enabling conformational flexibility .
This structural combination is designed to optimize pharmacokinetic properties and biological activity, particularly in antimicrobial or enzyme-targeting applications .
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S3/c1-13(2)15-5-3-14(4-6-15)11-17-19(24)22(20(27)28-17)9-7-18(23)21-16-8-10-29(25,26)12-16/h3-6,8,10-11,13,16H,7,9,12H2,1-2H3,(H,21,23)/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVTGWQUOWFMT-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3CS(=O)(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3CS(=O)(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that combines a dioxido-dihydrothiophene moiety with a thiazolidinyl-propanamide group, which may contribute to its diverse biological effects.
The molecular formula of the compound is , and it has a molecular weight of 418.5 g/mol. The IUPAC name reflects its complex structure, indicating the presence of both thiophene and thiazolidine functionalities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor binding, leading to various physiological effects. The unique thiophene and thiazolidine structures may enhance its affinity for biological targets.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
Antimicrobial Activity: Preliminary assays have shown that the compound possesses antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Anticancer Properties: Studies have indicated that the compound may inhibit cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction in cancer cells, although further research is needed to elucidate the specific pathways involved.
Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory potential in animal models. Results indicate a reduction in inflammatory markers, suggesting it may be beneficial in treating inflammatory diseases.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study: A study published in 2024 assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cancer Cell Proliferation Inhibition: In vitro studies demonstrated that treatment with the compound resulted in a 50% reduction in cell viability for human breast cancer cells (MCF7) at a concentration of 25 µM after 48 hours.
- Anti-inflammatory Assessment: An animal model of arthritis was used to evaluate the anti-inflammatory effects. Administration of the compound led to a marked decrease in paw swelling and histological evidence of reduced inflammation compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights critical differences between the target compound and analogues:
Key Observations:
- Sulfone vs. Thiol Groups: The dihydrothiophene 1,1-dioxide in the target compound improves solubility compared to non-sulfonated analogues (e.g., ’s compound) but may reduce membrane permeability .
- Linker Modifications : Propanamide linkers (target, ) offer greater flexibility than acetamide variants (), possibly enhancing binding to flexible enzyme pockets.
Spectroscopic and Crystallographic Data
- NMR Analysis: The target compound’s dihydrothiophene dioxide moiety would show distinct deshielding in the ¹H NMR (δ 3.5–4.5 ppm for SO₂-proximal protons) compared to non-sulfonated analogues . Benzylidene protons in the Z-configuration exhibit characteristic coupling constants (~10–12 Hz) in NOESY spectra .
- Crystallography :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
